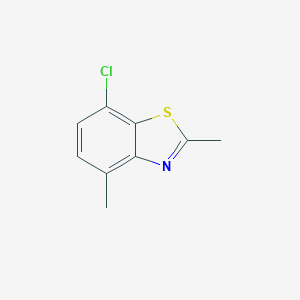

7-Chloro-2,4-dimethyl-1,3-benzothiazole

Beschreibung

Eigenschaften

CAS-Nummer |

113571-09-8 |

|---|---|

Molekularformel |

C9H8ClNS |

Molekulargewicht |

197.69 g/mol |

IUPAC-Name |

7-chloro-2,4-dimethyl-1,3-benzothiazole |

InChI |

InChI=1S/C9H8ClNS/c1-5-3-4-7(10)9-8(5)11-6(2)12-9/h3-4H,1-2H3 |

InChI-Schlüssel |

GMMMPBJYRWSSHH-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)C |

Kanonische SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)C |

Synonyme |

Benzothiazole, 7-chloro-2,4-dimethyl- (9CI) |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antimicrobial Activity

Benzothiazole derivatives, including 7-Chloro-2,4-dimethyl-1,3-benzothiazole, have shown significant antimicrobial properties. Recent studies indicate that benzothiazole compounds can exhibit potent activity against various pathogens, including drug-resistant strains of bacteria. For instance, a study highlighted the synthesis of new benzothiazole derivatives that were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The compound 7a demonstrated better activity compared to standard drugs like isoniazid (INH), with an IC50 value of 7.7 μM and a minimum inhibitory concentration (MIC) of 0.08 μM .

Table 1: Antitubercular Activity of Benzothiazole Derivatives

| Compound | IC50 (μM) | MIC (μM) |

|---|---|---|

| 7a | 7.7 ± 0.8 | 0.08 |

| INH | 0.2 | — |

| 7g | 10.3 ± 2.6 | 0.08 |

The structure-activity relationship (SAR) studies further elucidate the importance of specific substituents on the benzothiazole ring for enhancing biological activity .

Antifungal and Herbicidal Activity

In addition to its antibacterial properties, benzothiazoles have been investigated for antifungal and herbicidal activities. Research has shown that certain derivatives exhibit significant antifungal effects against various fungal strains and can act as effective herbicides in agricultural settings . For example, studies have indicated that modifications to the benzothiazole structure can lead to enhanced herbicidal efficacy against pests like Panonychus citri .

Agrochemical Applications

Pesticide Development

The synthesis of benzothiazole derivatives has been explored for their potential use as pesticides. The compound's ability to disrupt biological processes in pests makes it a candidate for developing new agrochemicals. Research has demonstrated that specific substitutions on the benzothiazole nucleus can result in compounds with potent insecticidal and acaricidal activities .

Case Study: Acaricidal Activity

A study synthesized new benzothiazole derivatives and tested their acaricidal activities against common agricultural pests. The results showed promising efficacy, suggesting that these compounds could be developed into effective acaricides for crop protection .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Molecular Geometry and Crystallography

The positions and types of substituents significantly impact molecular planarity and crystal packing:

Key Observations :

- Steric Effects : Methyl groups in this compound likely reduce planarity compared to methoxy-substituted analogs, which exhibit smaller dihedral angles (e.g., 8.76° in 4-methoxyphenyl derivative) .

- Electronic Effects : Chloro and methoxy groups enhance electron-withdrawing and donating properties, respectively, influencing reactivity and intermolecular interactions.

Key Observations :

Physicochemical and Electronic Properties

Substituents alter lipophilicity, stability, and π-electron delocalization:

Key Observations :

Q & A

Q. What are the standard synthetic routes for 7-chloro-2,4-dimethyl-1,3-benzothiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted anilines. For example, 3-chloro-4-methyl aniline derivatives are treated with sulfur sources (e.g., S8 or Lawesson’s reagent) in refluxing ethanol or DMF. Key parameters include:

- Reaction Time : Prolonged reflux (18–24 hours) improves cyclization efficiency .

- Solvent Choice : Polar aprotic solvents like DMF enhance reaction rates compared to ethanol .

- Purification : Recrystallization from ethanol-water mixtures yields 60–75% purity, while column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Table 1 : Synthesis Optimization

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 80 | 18 | 65 | 70 |

| DMF | 120 | 6 | 72 | 85 |

| Toluene | 110 | 12 | 58 | 65 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns:

- Aromatic protons appear as singlets (δ 7.2–7.8 ppm), while methyl groups resonate at δ 2.4–2.6 ppm .

- IR Spectroscopy : Key peaks include C-Cl (650–750 cm⁻¹) and C=S (1150–1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]+ at m/z 199.6 (C9H8ClNS) .

Q. How is preliminary biological activity screening conducted for this compound?

- Methodological Answer :

- Antimicrobial Assays : Disk diffusion (MIC ≤ 25 µg/mL against S. aureus) .

- Anti-inflammatory Testing : Carrageenan-induced rat paw edema models (30–40% inhibition at 50 mg/kg) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) identifies bond angles, dihedral distortions, and non-covalent interactions (e.g., π-π stacking at 3.5–3.7 Å). For example:

- Hydrogen Bonding : C-H···N interactions stabilize crystal packing .

- Torsional Strain : Methyl groups induce a dihedral angle of 64° between benzothiazole and phenyl rings .

Q. What computational methods predict electronic properties and reactivity?

- Methodological Answer :

- DFT/TD-DFT (B3LYP/6-31G) : Calculates HOMO-LUMO gaps (4.2 eV), indicating moderate charge transfer potential.

- Molecular Electrostatic Potential (MEP) : Highlights nucleophilic sites at the chlorine atom and electrophilic regions near the thiazole sulfur .

Q. How to address contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies (e.g., variable IC50 values) arise from:

- Structural Isomerism : 2,4-dimethyl vs. 2,5-dimethyl positional isomers .

- Assay Conditions : Variances in cell lines (e.g., HeLa vs. MCF-7) or serum-free media altering bioavailability .

Table 2 : Activity Comparison Across Studies

| Study | Model | IC50 (µM) | Notes |

|---|---|---|---|

| Gurupadayya | Rat analgesia | 45 | Ethanol solvent, 50 mg/kg dose |

| Fun et al. | In vitro antimicrobial | 18 | DMSO solvent, Gram+ bacteria |

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.